molecular formula C10H19NO2S B12959260 3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide

3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide

Cat. No.: B12959260
M. Wt: 217.33 g/mol
InChI Key: DPOBXKWQDVVMAC-UHFFFAOYSA-N
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Description

3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the [2+2] cycloaddition of sulfene (CH2=SO2) to enamines, followed by reduction to yield 3-aminothietane 1,1-dioxides . Another method includes the nucleophilic substitution of 3-thietanol with appropriate alkylating agents under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thietane dioxides often involve large-scale cycloaddition reactions and subsequent purification steps. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .

Scientific Research Applications

3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. For example, some thietane dioxides act on serotonergic receptors, leading to antidepressant effects. The compound may also interact with other neurotransmitter systems, including dopaminergic and cholinergic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Cyclopentylethyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylethyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

N-(2-cyclopentylethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C10H19NO2S/c12-14(13)7-10(8-14)11-6-5-9-3-1-2-4-9/h9-11H,1-8H2

InChI Key

DPOBXKWQDVVMAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNC2CS(=O)(=O)C2

Origin of Product

United States

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